3,4-Dimethoxybenzohydrazide

描述

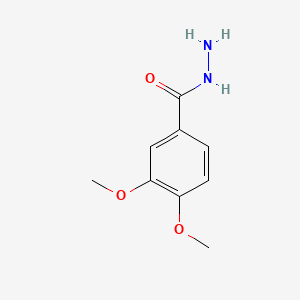

Structure

2D Structure

属性

IUPAC Name |

3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQIGMMUZLDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194589 | |

| Record name | Veratrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41764-74-3 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41764-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041764743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATROHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ9HKF6NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dimethoxybenzohydrazide

Fundamental Synthesis of 3,4-Dimethoxybenzohydrazide

The synthesis of this compound is typically achieved through a two-step process that begins with 3,4-Dimethoxybenzoic acid. This process involves an initial esterification reaction followed by hydrazinolysis.

Esterification of 3,4-Dimethoxybenzoic Acid

The first step in the synthesis is the esterification of 3,4-Dimethoxybenzoic acid. This reaction is commonly carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. tandfonline.comnih.gov The mixture is heated under reflux to drive the reaction to completion, affording the corresponding methyl ester, Methyl 3,4-dimethoxybenzoate. tandfonline.comnih.gov

An alternative method for this esterification involves the use of dicyclohexylcarbodiimide (DCC) as a catalyst for the reaction between veratric acid (3,4-dimethoxybenzoic acid) and methanol. This method is notable for its mild reaction conditions, with the esterification proceeding at temperatures below 45°C.

Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate

The subsequent step is the hydrazinolysis of the synthesized Methyl 3,4-dimethoxybenzoate. This is achieved by reacting the methyl ester with hydrazine (B178648) hydrate in an alcoholic solvent, such as ethanol. tandfonline.comnih.gov The reaction mixture is typically refluxed for several hours to yield this compound. researchgate.net This reaction is a standard and efficient method for the conversion of esters to their corresponding hydrazides.

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Esterification | 3,4-Dimethoxybenzoic Acid | Methanol, Sulfuric Acid (catalyst) | Methyl 3,4-Dimethoxybenzoate | Reflux |

| Hydrazinolysis | Methyl 3,4-Dimethoxybenzoate | Hydrazine Hydrate, Ethanol | This compound | Reflux |

Derivatization Strategies for this compound

This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its hydrazide functional group.

Condensation Reactions with Aldehydes to Form Hydrazone Derivatives

A common derivatization strategy is the condensation reaction of this compound with various aldehydes. This reaction leads to the formation of hydrazone derivatives, which are a class of compounds with a wide range of applications. The reaction is typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, often with a catalytic amount of acid.

A significant subclass of these hydrazones is the N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds are synthesized by reacting this compound with substituted or unsubstituted benzaldehydes. tandfonline.comnih.gov The reaction conditions generally involve refluxing the reactants in ethanol. nih.gov This straightforward condensation provides a modular approach to a library of derivatives, where the properties can be tuned by varying the substituents on the benzaldehyde ring.

The formation of Schiff bases is another important derivatization of this compound. Schiff bases, which contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen, are synthesized by the condensation of this compound with various aldehydes or ketones. derpharmachemica.comcore.ac.uk For instance, the reaction of 3,4-dimethoxybenzaldehyde with benzoylhydrazine in methanol, catalyzed by a few drops of acetic acid and refluxed for several hours, yields the corresponding Schiff base. nih.gov The synthesis of these compounds is often straightforward, involving the direct reaction of the hydrazide with a carbonyl compound. du.ac.ir

| Derivative Type | Reactant | General Product Structure | Reaction |

|---|---|---|---|

| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Substituted Benzaldehyde | Ar-CH=N-NH-CO-C6H3(OCH3)2 | Condensation |

| Schiff Base | Aldehyde or Ketone | R1R2C=N-NH-CO-C6H3(OCH3)2 | Condensation |

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a significant pharmacophore present in numerous therapeutic agents. This compound is a key building block for creating derivatives containing this heterocyclic system.

A primary synthetic route starting from this compound leads to the formation of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. This transformation is typically achieved through a cyclization reaction with carbon disulfide in the presence of a base. nih.gov The reaction involves the initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

The general procedure involves reacting this compound with carbon disulfide in an alcoholic solution of potassium hydroxide. nih.gov The mixture is refluxed for several hours to ensure the completion of the reaction. Upon cooling and acidification, the desired 1,3,4-oxadiazole-2(3H)-thione precipitates from the solution and can be purified by recrystallization. This method is a well-established and efficient way to prepare the oxadiazole-thione scaffold. researchgate.net

Reaction Scheme:

Step 1: this compound reacts with carbon disulfide and potassium hydroxide in ethanol.

Step 2: The reaction mixture is heated under reflux.

Step 3: Acidification of the cooled mixture yields the product, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. nih.gov

The 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione synthesized in the previous step can be further functionalized to produce N-Mannich bases. This is accomplished through an aminomethylation reaction, specifically the Mannich reaction. tubitak.gov.tr This reaction introduces an aminomethyl group at the N-3 position of the oxadiazole ring.

The synthesis involves treating the 1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a primary or secondary amine. nih.govresearchgate.net The reaction is typically carried out in ethanol at room temperature, yielding the corresponding N-Mannich bases in good yields. nih.gov A variety of amines can be used, including primary aromatic amines and 1-substituted piperazines, leading to a diverse range of derivatives. nih.govnih.gov

| Amine Reactant | Resulting N-Mannich Base | Yield (%) | Reference |

| Primary Aromatic Amines | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | Good | nih.gov |

| 1-Substituted Piperazines | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | Good | nih.gov |

Synthesis of Sulfonamide and Thiadiazole Derivatives

This compound also serves as a precursor for synthesizing other important heterocyclic structures like sulfonamides and thiadiazoles.

The synthesis of sulfonamide derivatives can be achieved through multi-step reaction sequences. One common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base. ekb.eg For derivatives incorporating the 3,4-dimethoxyphenyl moiety, a synthetic strategy could involve preparing a suitable amino-functionalized precursor from 3,4-dimethoxybenzoic acid, which is then reacted with a sulfonyl chloride. nih.gov Another approach involves synthesizing benzohydrazide (B10538) derivatives which are then cyclized and further reacted to incorporate the sulfonamide group.

Thiadiazole derivatives, which are bioisosteres of oxadiazoles (B1248032), can also be synthesized. nih.gov A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov Therefore, this compound can be converted to the corresponding 4-aryl-thiosemicarbazide by reacting it with an appropriate isothiocyanate. This intermediate can then be cyclized, for instance, using a strong acid like sulfuric acid or phosphorus oxychloride, to yield the desired 2,5-disubstituted 1,3,4-thiadiazole derivative. chemmethod.comrsc.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and purity of the derivatives synthesized from this compound, advanced synthetic techniques and optimization of reaction conditions are employed.

Catalytic methods are increasingly used in organic synthesis to enhance reaction rates, improve selectivity, and promote greener chemical processes. In the synthesis of 1,3,4-oxadiazole derivatives, uronium coupling reagents like (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) TBTU can be used to facilitate the cyclodesulfurization of thiosemicarbazide intermediates. luxembourg-bio.com This approach offers mild reaction conditions and simple work-up procedures. luxembourg-bio.com

Metal-catalyzed cross-coupling reactions, such as those using palladium or copper catalysts, represent another advanced strategy for synthesizing complex derivatives. researchgate.net These methods could be applied to functionalize the aromatic ring of this compound or its derivatives, allowing for the introduction of diverse substituents. The use of catalysts can lead to the development of novel compounds that are inaccessible through traditional methods. enpress-publisher.com

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of synthetic products. Key parameters that are often varied include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents. scielo.br

For instance, in the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the condensation of the hydrazide with various aromatic aldehydes is often optimized to achieve good yields and high purity. nih.gov The choice of solvent can significantly impact reaction outcomes; for example, acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br Reducing reaction times, where possible, can minimize the formation of side products. scielo.br The amount and type of catalyst or reagent, such as the specific silver(I) oxidant used in coupling reactions, can also have a profound effect on both conversion and selectivity. scielo.br

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Affects solubility, reaction rate, and product distribution. | Acetonitrile can offer a better balance between conversion and selectivity compared to benzene (B151609) or dichloromethane. | scielo.br |

| Reagent Stoichiometry | Impacts conversion and selectivity; excess reagent may lead to side reactions. | Using 0.5 equivalents of Silver(I) oxide provided the best balance for oxidative coupling compared to larger amounts. | scielo.br |

| Reaction Time | Affects reaction completion and the formation of degradation or side products. | Reducing reaction time from 20 to 4 hours did not significantly impact yield in an optimized oxidative coupling. | scielo.br |

| Catalyst | Can increase reaction rate and selectivity under milder conditions. | TBTU was selected as an efficient coupling reagent for 1,3,4-oxadiazole synthesis. | luxembourg-bio.com |

Molecular Interactions and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 3,4-dimethoxybenzohydrazide, correlates with its biological activity. By systematically modifying the core structure and observing the resulting changes in efficacy, researchers can deduce the critical components necessary for its function.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For derivatives of this compound designed as antimicrobial agents targeting the multidrug efflux pump (MATE), key pharmacophoric features have been identified. These include the 3,4-dimethoxyphenyl moiety, which is proposed to fit into a large hydrophobic pocket of the receptor. nih.gov Additionally, a linker region, specifically the keto-hydrazide group, acts as a crucial hydrogen bond donor and acceptor, facilitating interactions with amino acid residues like Met64 and Met67, which is critical for stable binding within the target protein. nih.gov

Modifying the substituents on the this compound scaffold has a profound impact on biological activity. In the development of antimicrobial agents, replacing the second 3,4-dimethoxyphenyl group with various substituted aromatic or heteroaromatic moieties (such as indole or quinoline) has been a key strategy. nih.gov The introduction of different electron-donating and electron-withdrawing groups onto this second aromatic ring allows for a fine-tuning of the molecule's antimicrobial spectrum and potency. nih.gov

For instance, studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown that specific substitutions lead to enhanced antimicrobial effects. Compound 4h , an indole-containing derivative, demonstrated a potent MIC value of 5.88 µM against S. aureus. nih.gov Similarly, compound 4i , which features a quinoline moiety, was effective against A. baumanii, E. coli, and C. albicans. nih.gov

In a different therapeutic area, derivatives of this compound have been evaluated for urease inhibition. nih.gov Among a series of 25 synthesized compounds, those with specific substitutions showed excellent inhibitory potential, in some cases surpassing the standard inhibitor, thiourea. nih.gov For example, compound 5 in this series exhibited an outstanding IC50 value of 8.40 µM. nih.gov This highlights how modifications to the core structure can be tailored to achieve desired biological outcomes against different targets.

Table 1: Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 4g | E. faecalis | 18.95 |

| 4h | S. typhi | 12.07 |

| 4h | S. aureus | 5.88 |

| 4i | A. baumanii | 11.64 |

| 4i | E. coli | 23.30 |

| 4i | C. albicans | 23.30 |

| 4j | E. faecalis | 16.68 |

Data sourced from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives targeting the multidrug efflux pump. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and biological activity of a set of compounds. While specific 3D-QSAR models for this compound were not detailed in the reviewed literature, studies on related benzohydrazide (B10538) structures, such as 3/4-bromo-benzohydrazides, provide insight into the method. nih.gov These studies indicate that the antimicrobial activity of benzohydrazide derivatives can be effectively described by a combination of electronic parameters (like total energy) and topological parameters (such as the valence zero-order molecular connectivity index and the Wiener index). nih.gov Such models, once validated, can be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process.

Computational Chemistry and In Silico Approaches

Computational chemistry provides powerful tools to investigate molecular properties and interactions at an atomic level. These in silico methods, including molecular docking and molecular dynamics, are instrumental in understanding the mechanisms of action for compounds like this compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of this compound derivatives and rationalizing their biological activities.

Docking studies have been successfully employed to gain deep insights into the binding modes of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives within the MATE receptor pocket. nih.gov These simulations calculate a binding score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. For example, compound 4i was found to have a favorable binding score of -7.07 kcal/mol. nih.gov

These simulations also reveal specific molecular interactions that stabilize the ligand-protein complex. The 3,4-dimethoxyphenyl moiety of these derivatives consistently occupies a large hydrophobic region of the MATE receptor. nih.gov The stability of the complex is further enhanced by the formation of hydrogen bonds and pi-H bonds between the ligand and specific amino acid residues of the protein. For instance, compound 4a forms hydrogen bonds with Met64 and Met67, while compound 4i establishes three hydrogen bonds with Met63 and Met67. nih.gov These detailed interaction maps are invaluable for guiding future structural modifications to improve binding affinity and, consequently, biological activity.

Table 2: Molecular Docking Results of this compound Derivatives with MATE Receptor

| Compound | Binding Score (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 4a | -6.67 | Met64, Met67, Met33 | Hydrogen Bond |

| 4h | -6.65 | Phe150, Met67 | pi-H Bond, Hydrogen Bond |

| 4i | -7.07 | Met63, Met67 | Hydrogen Bond |

Data from in silico molecular docking simulations of promising antimicrobial N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.gov

Molecular Docking Simulations

Identification of Target Receptors (e.g., MATE, Urease, SARS-CoV-2 Proteases)

The therapeutic potential of this compound and its derivatives is linked to their ability to interact with specific biological targets. Research has identified several key receptors and enzymes where these compounds exhibit significant binding and inhibitory activity.

Urease: Hydrazone compounds, including derivatives of this compound, are recognized for their potent urease inhibition activities. nih.gov Urease is a critical virulence factor for bacteria like Helicobacter pylori, as it neutralizes gastric acid, allowing the bacteria to colonize the stomach lining. nih.govnih.gov The active site of urease contains a binuclear nickel center, which is the primary target for inhibitors. nih.gov Benzoyl hydrazones interact with this active site, disrupting the enzyme's catalytic function. nih.govresearchgate.net The accessory proteins essential for urease maturation and nickel ion incorporation, such as UreE, UreF, UreG, and UreH, also represent potential, albeit less direct, targets for disrupting urease activity. nih.govplos.org

SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Mpro is a cysteine protease responsible for cleaving viral polyproteins into functional non-structural proteins. nih.gov Molecular docking and simulation studies have shown that derivatives of this compound can effectively bind to the catalytic site of Mpro. nih.govresearchgate.net This binding, often to the catalytic Cys145 residue, can inhibit the protease's function, thereby blocking the viral replication process. nih.gov

Multidrug and Toxic Compound Extrusion (MATE) Efflux Pumps: MATE transporters are a family of efflux pumps in bacteria that contribute significantly to multidrug resistance by expelling a wide range of antimicrobial agents and toxic compounds from the cell. researchgate.netfrontiersin.org These pumps typically utilize a proton (H+) or sodium (Na+) ion gradient as an energy source. frontiersin.orgnih.gov While direct studies on this compound are limited, related phenolic compounds and hydrazone derivatives are being investigated as efflux pump inhibitors (EPIs). nih.gov The inhibition of MATE pumps would lead to the intracellular accumulation of antibiotics, potentially reversing drug resistance. frontiersin.org

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For derivatives of this compound, DFT calculations, often at the B3LYP/6–311G(d,p) level of theory, provide critical insights into their molecular properties. researchgate.net

These calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. researchgate.netclinicsearchonline.org

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its ability to donate or accept electrons. researchgate.netnih.gov A smaller energy gap generally corresponds to higher chemical reactivity. researchgate.net

Map Molecular Electrostatic Potential (MEP): MEP surfaces identify the electron-rich and electron-deficient regions of a molecule, predicting potential sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net

Calculate Reactivity Descriptors: Parameters such as chemical potential (µ), hardness (η), and electrophilicity (ω) are derived from DFT calculations to quantify the molecule's reactivity. nih.gov

| Parameter | Significance | Typical Finding |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. researchgate.net | Negative potential regions (red) are susceptible to electrophilic attack; positive regions (blue) to nucleophilic attack. |

| Mulliken Atomic Charges | Describes the electron distribution among atoms, influencing molecular properties. researchgate.netresearchgate.net | Reveals charge distribution, highlighting polar regions of the molecule. |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | Quantifies the molecule's resistance to charge transfer and its ability to accept electrons. nih.gov | Provides a quantitative measure of the molecule's overall reactivity profile. |

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. uzh.chnih.gov In drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. uzh.ch

For derivatives of this compound, MD simulations have been performed to validate their binding to target proteins, such as the SARS-CoV-2 main protease. researchgate.net A typical simulation runs for an extended period, for instance, 100 nanoseconds, to observe the dynamic behavior of the complex under physiological conditions. researchgate.net

Key insights from MD simulations include:

Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time indicates whether the complex remains stable or dissociates. nih.gov A stable complex will show minimal deviation from its initial docked pose. researchgate.net

Conformational Changes: MD simulations reveal how the protein and ligand adapt to each other upon binding, identifying any significant conformational changes that could affect binding affinity. nih.gov

Interaction Analysis: They allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex throughout the simulation. tanaffosjournal.ir

The results of these simulations provide strong evidence for the stability of the predicted binding mode, confirming that the compound can remain effectively bound to the active site of its target receptor. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies

ADMET properties are critical for determining the viability of a chemical compound as a drug candidate. In silico ADMET profiling is an essential step in modern drug discovery, allowing for the early prediction of a molecule's pharmacokinetic and safety profiles. nih.gov For this compound and its derivatives, computational tools are used to assess these properties. researchgate.netresearchgate.net

The analysis typically includes:

Drug-Likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

Oral Bioavailability: Prediction of the fraction of an orally administered drug that reaches systemic circulation. nih.gov

Pharmacokinetic Properties: Assessment of absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion pathways. nih.gov

Toxicity Prediction: Early identification of potential toxic liabilities, such as hepatotoxicity or cardiotoxicity.

| ADMET Property | Prediction/Significance |

|---|---|

| Lipinski's Rule of Five | Compounds generally obey the rule, suggesting good potential for oral bioavailability. researchgate.net |

| Caco-2 Permeability | Predicts intestinal absorption of the compound. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound is likely to cross into the central nervous system. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. |

| Drug-Likeness & Medicinal Chemistry Friendliness | Overall assessment suggesting the compound is a promising candidate for further drug discovery processes. researchgate.net |

Mechanisms of Biological Action

Enzyme Inhibition Pathways (e.g., Urease, α-Glucosidase)

The biological activity of this compound derivatives often stems from their ability to inhibit specific enzymes through well-defined pathways.

Urease Inhibition: The primary mechanism for urease inhibition by benzohydrazide derivatives involves direct interaction with the enzyme's active site. arabjchem.org Urease contains a bi-nickel center essential for the hydrolysis of urea (B33335). researchgate.net Inhibitors like this compound derivatives can chelate these nickel ions, blocking the substrate (urea) from binding and rendering the enzyme inactive. nih.gov Kinetic studies of similar benzohydrazones have revealed different modes of inhibition, including competitive and mixed-type inhibition, where the inhibitor may bind to the free enzyme or the enzyme-substrate complex. arabjchem.orgnih.gov This blockage of urease activity is a key strategy for combating infections by ureolytic bacteria. researchgate.net

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.govscielo.br Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and lowering postprandial blood glucose levels. nih.govmdpi.com While various synthetic compounds are known α-glucosidase inhibitors, the mechanism typically involves the inhibitor binding to the enzyme's active site. mdpi.com This binding, which can be competitive, non-competitive, or mixed, prevents the enzyme from hydrolyzing its natural substrate. scielo.br Molecular docking studies suggest that inhibitors form hydrogen bonds and hydrophobic interactions with key amino acid residues (such as Asp, Arg, and His) in the active site, which stabilizes the enzyme-inhibitor complex and blocks its function. scielo.brmdpi.com

Interference with Microbial Efflux Pumps (e.g., MATE)

Bacterial efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell, conferring multidrug resistance (MDR). frontiersin.orgnih.gov The MATE family of pumps functions as antiporters, using the electrochemical gradient of H+ or Na+ ions to drive the efflux of cationic drugs and other toxic compounds. frontiersin.orgnih.gov

Interference with these pumps by Efflux Pump Inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.gov The mechanism of interference can involve:

Direct Blockage: The EPI may bind within the translocation channel of the pump, physically obstructing the passage of substrates. nih.gov

Disruption of Energy Source: Some inhibitors act as protonophores, dissipating the proton motive force across the cell membrane that powers the pump. mdpi.com

Competitive Inhibition: The inhibitor may act as a competitive substrate for the pump, thereby reducing the efflux of the antibiotic.

By inhibiting the MATE pump, compounds can increase the intracellular concentration of an antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect. nih.govmdpi.com This mechanism effectively re-sensitizes resistant bacteria to conventional antibiotic treatments.

Biological Activities and Pharmaceutical Applications

Antimicrobial Research

Derivatives of 3,4-dimethoxybenzohydrazide have been a focal point of antimicrobial research, with studies demonstrating a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov A notable series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated to target the multidrug efflux pump (MATE), a mechanism by which bacteria can become resistant to antibiotics. nih.govtandfonline.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been assessed against a range of clinically relevant Gram-positive and Gram-negative bacteria.

In vitro studies, primarily using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have confirmed the antibacterial efficacy of these compounds. nih.gov A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j) showed varied but significant activity against Staphylococcus aureus, Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov

Key findings from these studies include:

Compound 4h showed an outstanding MIC value of 5.88 µM against S. aureus, which is comparable to the standard antibiotic ceftriaxone (B1232239) (3.52 µM). nih.gov It also demonstrated a promising MIC of 12.07 µM against S. typhi, surpassing that of ceftriaxone (14.08 µM). nih.gov

Compound 4i was particularly effective against A. baumannii ATCC 19606 and E. coli, with MIC values of 11.64 µM and 23.30 µM, respectively. nih.gov

Compound 4a displayed notable activity against S. aureus with an MIC of 26.11 µM. nih.gov

Compound 4c was the most effective against P. aeruginosa, with an MIC value of 22.89 µM. nih.gov

The MBC values for these compounds were also determined, with several derivatives showing bactericidal effects at concentrations equal to or greater than their MIC values. nih.gov For instance, compound 4a showed MBC values of 104.60 µM against multiple strains, including S. aureus, S. typhi, and E. coli. nih.gov

The most promising compounds from in vitro testing, specifically derivatives 4h and 4i , were further evaluated in an in vivo rat model of S. aureus infection. nih.gov The study assessed the compounds' effects on various biochemical markers related to oxidative stress, inflammation, and organ function. nih.govresearch-nexus.net

Treatment of infected rats with these derivatives was found to restore redox balance, indicated by a decrease in serum malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the antioxidant glutathione (B108866) (GSH). nih.gov Furthermore, the compounds exhibited an immunomodulatory effect by reducing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine IL-10. nih.gov The treatment also showed a protective effect on organ function, as evidenced by decreased levels of liver enzymes (ALT and AST) and markers of kidney function (urea and creatinine). nih.gov

Antifungal Efficacy

The antifungal properties of this compound derivatives have been investigated against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.gov C. albicans is a common opportunistic yeast that can cause significant infections, particularly in immunocompromised individuals. frontiersin.orgnih.gov

In the same study evaluating antibacterial efficacy, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened against C. albicans. nih.govCompound 4i showed notable antifungal activity with an MIC value of 23.30 µM, while compound 4a also demonstrated efficacy with an MIC of 26.11 µM. nih.gov

Anti-Ulcer Research

Derivatives of this compound have been investigated for their potential as anti-ulcer agents. nih.gov This research has largely focused on the inhibition of the enzyme urease. nih.govebi.ac.uk Urease is a key enzyme in the pathogenesis of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis. nih.gov By catalyzing the hydrolysis of urea (B33335) to ammonia, urease allows H. pylori to survive in the acidic environment of the stomach, leading to mucosal damage. ebi.ac.uknih.gov Therefore, inhibiting urease is a key therapeutic strategy for treating peptic ulcers. ebi.ac.uk

Investigation of Anti-Ulcer Properties of Derivatives

A study involving the synthesis of twenty-five different this compound derivatives evaluated their potential to inhibit urease. nih.gov The results showed that several of the synthesized compounds had excellent urease inhibitory activity, with some being more potent than the standard inhibitor, thiourea. nih.gov

Specifically, compounds 2, 3, 4, and 5 from the series demonstrated superior inhibitory potentials, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) significantly lower than that of thiourea. nih.gov

Other derivatives in the series also showed good to moderate inhibition, while some were inactive. nih.gov These findings underscore the potential of the this compound scaffold in designing potent urease inhibitors for the management of peptic ulcers. nih.gov

Urease Inhibition in Anti-Ulcer Therapy

Urease is a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori, a primary causative agent of peptic ulcers. By catalyzing the hydrolysis of urea to ammonia, urease allows the bacterium to survive in the acidic environment of the stomach. Inhibition of this enzyme is a key strategy in the development of anti-ulcer therapies. Derivatives of this compound have been investigated as potential urease inhibitors.

In one study, a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated for their urease inhibitory activity. Several of these compounds demonstrated potent inhibition, with some exhibiting greater efficacy than the standard inhibitor, thiourea. The inhibitory concentrations (IC₅₀) for the most active compounds are presented below.

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 6 | 13.33 ± 0.58 |

| Compound 25 | 13.42 ± 0.33 |

| Thiourea (Standard) | 21.14 ± 0.425 |

The potent activity of these derivatives highlights the potential of the benzohydrazide scaffold in the design of novel anti-ulcer agents that target urease.

Anticancer and Anti-Proliferative Research

The development of novel chemotherapeutic agents remains a critical area of pharmaceutical research. Derivatives of this compound have emerged as a promising class of compounds with potential anticancer and anti-proliferative properties.

Numerous studies have explored the cytotoxic effects of hydrazone and oxadiazole derivatives, which can be synthesized from this compound, against a variety of human cancer cell lines. These studies are crucial for identifying compounds that can selectively target and kill cancer cells.

For instance, a study investigating 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives reported significant cytotoxic activity against several cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined for the most effective compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hydrazone 1e | A-549 (Lung Cancer) | 13.39 |

| Oxadiazole 2l | MDA-MB-231 (Breast Cancer) | 22.73 |

| Hydrazone 1d | PC-3 (Prostate Cancer) | 9.38 |

These findings demonstrate the potential of these derivatives to be developed into effective anticancer agents. mdpi.com

The promising results from cytotoxicity studies suggest that derivatives of this compound could serve as valuable leads in the development of new chemotherapeutic drugs. The core structure can be chemically modified to enhance potency and selectivity against various cancer types. Further research into the mechanisms of action of these compounds is necessary to fully understand their therapeutic potential.

Antioxidant Research

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Antioxidants can mitigate oxidative stress by neutralizing free radicals.

The antioxidant potential of compounds is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, with a lower IC₅₀ value indicating higher antioxidant activity.

While specific data for this compound is limited, studies on related hydrazone derivatives have demonstrated their antioxidant capabilities. For example, a series of 2,4,6-trichlorophenylhydrazine (B147635) Schiff bases were synthesized and evaluated for their DPPH radical scavenging activity. Several of these compounds exhibited potent antioxidant effects, with IC₅₀ values superior to the standard antioxidant, n-propylgallate. science.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 17 | 4.05 ± 0.06 |

| Compound 28 | 18.42 ± 0.86 |

| n-propylgallate (Standard) | 30.12 ± 0.27 |

These results suggest that the hydrazone moiety, a key feature of derivatives of this compound, contributes significantly to their antioxidant potential.

Antiviral Research

The quest for new antiviral agents is of paramount importance in combating viral infections. The chemical scaffold of this compound has been explored for its potential in developing compounds with antiviral activity. Research in this area has often focused on the synthesis of derivatives that can inhibit viral replication or entry into host cells.

Studies on various heterocyclic compounds containing the hydrazide-hydrazone linkage have indicated a broad spectrum of biological activities, including antiviral properties. For instance, derivatives of 3-(3,5-dimethylbenzyl)uracil (B1244923) have been evaluated for their antiviral activity against HIV-1 and human cytomegalovirus (HCMV). nih.gov While not direct derivatives of this compound, these findings underscore the potential of modifying core structures to achieve antiviral effects. The development of broad-spectrum antiviral agents is a significant goal, and the versatility of the benzohydrazide scaffold makes it an attractive starting point for the synthesis of novel antiviral drug candidates. Further targeted research is needed to specifically evaluate the antiviral efficacy of this compound and its direct derivatives against a range of viruses.

Activity against Specific Viruses (e.g., HSV-1, HSV-2, SARS-CoV-2)

Direct studies on the antiviral activity of the parent compound, this compound, against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) are not extensively documented in peer-reviewed literature. The main focus of antiviral research has been on derivatives of the broader hydrazide and Schiff base classes.

Schiff bases, which are compounds containing an azomethine group (-C=N-), are a well-regarded class of molecules in medicinal chemistry, with various analogs having been synthesized and screened for antiviral potential. nih.gov The hydrazone linkage (-C=N-NH-), which is characteristic of derivatives of this compound, is a key structural feature in many compounds explored for antiviral drug design. nih.gov For instance, computational and in-vitro studies on various Schiff bases have explored their potential to inhibit key viral targets, such as the main protease (Mpro) of SARS-CoV-2, which is crucial for the virus's life cycle. nih.govnih.gov While these studies establish the potential of the general chemical class, specific data on this compound derivatives against HSV-1, HSV-2, or SARS-CoV-2 remains an area for further investigation.

Other Biological Activities

Beyond antiviral applications, derivatives of this compound have been evaluated for other significant biological activities.

There is limited specific research available detailing the larvicidal activity of this compound or its direct derivatives. The scientific literature on larvicides often focuses on other chemical classes, such as thenoylhydrazide derivatives, which have been investigated as insect growth regulators. researchgate.net These related diacylhydrazine compounds can act as ecdysone (B1671078) agonists, disrupting the molting process in insects like mosquito larvae. researchgate.net While this highlights the potential of hydrazide-containing structures in developing larvicidal agents, dedicated studies are required to determine if the this compound scaffold possesses similar properties against mosquito larvae or other vectors.

The anti-inflammatory potential of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives has been demonstrated in preclinical studies. nih.gov In one notable in vivo study, specific derivatives were evaluated for their ability to mitigate inflammation in mouse models. nih.govresearch-nexus.net Two compounds, designated 4h (containing an indol-3-yl moiety) and 4i (containing a quinolin-2-yl moiety), showed promising anti-inflammatory effects in the liver tissue of mice infected with S. aureus and S. typhi. nih.gov

Treatment with these compounds led to observable improvements in pathological changes within the liver. Specifically, high doses of compound 4h and 4i resulted in a marked reduction in inflammatory cell infiltration, indicating a significant anti-inflammatory response. nih.gov

| Compound | Infection Model | Observed Histological Effect in Liver Tissue |

|---|---|---|

| Compound 4h (low dose) | S. aureus & S. typhi | Improved pathological changes with some remaining inflammatory cells around portal areas. |

| Compound 4h (high dose) | S. aureus & S. typhi | Marked improvement in pathological changes with few inflammatory cells observed. |

| Compound 4i (low dose) | S. typhi | Improved pathological changes with some remaining inflammatory cells. |

| Compound 4i (high dose) | S. typhi | Marked improvement in pathological changes with few inflammatory cells observed. |

While direct studies on this compound are scarce, related benzohydrazide and benzylidenehydrazine (B8809509) derivatives have been identified as potential agents for managing diabetes mellitus. nih.govscispace.com A key therapeutic strategy for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.gov

A study on a series of benzylidenehydrazine derivatives showed potent inhibitory activity against α-amylase, with many of the tested compounds demonstrating significantly greater potency than the standard drug, acarbose (B1664774). nih.gov For example, a 2,4-fluoro substituted analog exhibited an IC₅₀ value of 116.19 µM, which is approximately five times more potent than acarbose (IC₅₀ = 600 µM). nih.govscispace.com Kinetic studies indicated that the mechanism of action for this potent derivative was non-competitive inhibition of the α-amylase enzyme. nih.gov

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | Unsubstituted | 233.74 |

| Derivative 9 | 2,4-Difluoro | 116.19 |

| Derivative 12 | 4-N,N-dimethylamino | 600.00 |

| Acarbose (Standard) | - | 600.00 |

Coordination Chemistry and Material Science Applications

Metal Complex Formation

3,4-Dimethoxybenzohydrazide and its derivatives readily form stable complexes with a wide array of transition metal ions. The hydrazone derivatives, formed by reacting the hydrazide with various aldehydes, are particularly notable for their chelating ability, which can enhance the stability and reactivity of the resulting metal complexes. doi.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound derivatives typically follows a straightforward procedure. The first step is the synthesis of the hydrazone ligand itself. This is achieved through the condensation of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol, often under reflux conditions. nih.govresearchgate.net

Once the ligand is prepared and purified, it is reacted with a metal salt (e.g., chlorides, nitrates) in a specific molar ratio, commonly in an alcoholic solution. researchgate.netnih.gov The mixture is typically refluxed for several hours, during which the metal complex precipitates. doi.orgresearchgate.net The solid product is then filtered, washed, and dried.

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure and properties of these synthesized complexes. These methods confirm the coordination of the ligand to the metal ion and determine the geometry of the complex.

Table 1: Common Techniques for Characterization of this compound Metal Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis (CHN) | Determines the empirical formula and confirms the stoichiometry (metal-to-ligand ratio) of the complex. | nih.govstjohns.edu |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H) upon complexation. Appearance of new bands can indicate metal-ligand bonds (M-O, M-N). | researchgate.netnih.govsemanticscholar.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer its geometry. Bands can be assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. | researchgate.netnih.govsemanticscholar.org |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra confirm the structure of the ligand and can indicate changes in the chemical environment of protons and carbons upon complexation. | doi.orgnih.govsemanticscholar.org |

| Mass Spectrometry | Determines the molecular weight of the complex and provides evidence for its proposed formula and fragmentation pattern. | researchgate.netnih.govnih.gov |

| Thermal Analysis (TGA/DTA) | Evaluates the thermal stability of the complex and indicates the presence of coordinated or lattice solvent molecules (e.g., water). | nih.govnih.govsemanticscholar.org |

| Magnetic Susceptibility | Measures the magnetic moment of the complex to determine the number of unpaired electrons on the metal center, which helps in assigning the geometry (e.g., octahedral vs. square planar). | nih.govsemanticscholar.org |

Ligand Binding Modes and Coordination Environment

Hydrazone derivatives of this compound are versatile ligands capable of coordinating to metal ions in several ways. They can exist in keto-enol tautomeric forms, and coordination often occurs after the deprotonation of the enolic form. Typically, these ligands act as bidentate or tridentate chelating agents, binding to the metal center through the azomethine nitrogen and the carbonyl/enolic oxygen atoms. nih.gov If other donor atoms are present in the aldehyde portion of the hydrazone, they can also participate in coordination. nih.gov

This chelation leads to the formation of stable five- or six-membered rings with the metal ion. doi.org Depending on the metal ion, its oxidation state, and the specific ligand used, the resulting complexes can adopt various coordination geometries. Common environments include octahedral, distorted octahedral, square planar, and tetrahedral. researchgate.netnih.gov For instance, studies on related hydrazone complexes have shown that Ni(II) can form square planar geometries, while Co(II) may adopt a tetrahedral geometry, and Cr(III) and Fe(III) often form octahedral complexes. researchgate.net

Biological Activities of Metal Complexes

A significant area of research is the biological evaluation of metal complexes derived from hydrazones, including those from this compound. It is a well-established principle that the biological activity of a ligand can be significantly enhanced upon coordination to a metal ion. nih.govmdpi.com This enhancement is often attributed to factors like increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the central metal ion's ability to interact with biological targets.

These complexes have been investigated for a range of bioactivities, most notably as antimicrobial and anticancer agents. The chelation process can increase the potency of the organic compound against various microbial strains and cancer cell lines. doi.orgsemanticscholar.org For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promising antibacterial and antifungal activities. nih.gov Studies on other benzohydrazide (B10538) complexes have demonstrated potent cytotoxic effects against human liver cancer cells (HepG2) and significant antibacterial activity against strains like S. aureus, B. subtilis, and E. coli. doi.orgnih.gov Often, the metal complexes show superior activity compared to the free ligand. doi.orgnih.gov

Table 2: Selected Biological Activities of Related Hydrazone Metal Complexes

| Complex/Ligand Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Antimicrobial | Showed promising activity against bacteria (S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans). | nih.gov |

| (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide Pt(II) and Zn(II) complexes | Anticancer & Antimicrobial | The Pt(II) complex showed the highest antibacterial activity. The Zn(II) complex showed high cytotoxic activity against human liver cancer cells (HepG2) with an IC50 of 4.03 µM. | doi.org |

| 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide metal complexes | Anticancer | Complexes showed potent cytotoxic effects against the growth of human liver cancer (HepG2) cell lines. | nih.gov |

| Schiff base complexes of Mn(II), Cr(III), Zn(II) | Anticancer & Antimicrobial | Complexes showed promising activity against E. coli and B. subtilis. The Mn(II) complex was the most potent cytotoxic agent against HCT 116, HepG2, and MCF-7 cancer cell lines. | nih.gov |

| Naphthylhydrazone Co(II)/Ni(II)/Cu(II) complexes | Antimicrobial | Metal complexes showed significantly higher antibacterial activity than the free ligand against B. subtilis, S. aureus, and P. aeruginosa. | nih.gov |

Applications in Material Science

The structural and electronic features of this compound and its derivatives make them attractive building blocks for new functional materials. The ability to form coordination polymers and to be integrated into larger molecular systems opens up possibilities in various areas of material science.

Development of Polymers and Coatings

Hydrazone functionalities derived from compounds like this compound are being explored for the creation of responsive or "smart" materials. The hydrazone linkage can act as a molecular switch, changing its configuration in response to external stimuli like light. This property can be harnessed to create dynamic polymer networks and coatings.

In one innovative approach, bistable hydrazone photoswitches have been embedded into cholesteric polymer networks. nih.gov This integration allows for the development of photo-controllable coatings where light can be used to induce a molecular shape change in the hydrazone unit. This nanoscale mechanical action—a pulling or pushing of the polymer scaffold—translates into a macroscopic change in the material's properties, such as a reversible and stable shift in its structural color. nih.gov This strategy provides a pathway for designing mechanoresponsive photonic coatings and other tunable optical materials. nih.gov

Potential for Sensors and Optoelectronic Devices

The coordination complexes of hydrazones are prime candidates for the development of chemical sensors. The binding of a specific ion or molecule to the hydrazone-metal complex can trigger a detectable change in its physical properties, most commonly a colorimetric or fluorescent response. rsc.orgresearchgate.net Hydrazone-based systems have been successfully developed as sensors for a variety of metal cations (like Zn²⁺, Cu²⁺, Hg²⁺) and anions (like F⁻, CN⁻). nih.gov The formation of the complex can block or enhance fluorescence through processes like photo-induced electron transfer (PET), leading to a "turn-on" or "turn-off" sensing mechanism. rsc.org

Furthermore, the strong π-electron conjugated structure of hydrazone compounds gives them superior nonlinear optical sensitivity and photothermal stability. rsc.org These characteristics are highly desirable for applications in optoelectronics. Research has shown that hydrazone organic compounds can function as optical modulators in fiber lasers, demonstrating their potential in the field of ultrafast photonics. rsc.org The metal-to-ligand charge-transfer (MLCT) phenomena observed in some metal complexes are also crucial for their potential use in sensory molecules and dye-sensitized solar cells. stjohns.edu

Table 3: Potential Applications of Hydrazone-Based Materials in Sensing and Optoelectronics

| Application Area | Underlying Principle | Example | Reference |

|---|---|---|---|

| Cation Sensing | Coordination of a metal ion to the hydrazone ligand causes a change in fluorescence or color. | A pyrene-based hydrazone shows enhanced fluorescence upon binding Zn2+, allowing for its detection. | rsc.org |

| Anion Sensing | Anions interact with a pre-formed metal-hydrazone complex, displacing the ligand or altering its electronic properties, leading to a quenched fluorescence signal. | An Al3+-hydrazone complex is used to detect pyrophosphate (PPi) through fluorescence quenching. | rsc.org |

| Ultrafast Photonics | The strong conjugation and high nonlinear optical sensitivity of hydrazone compounds allow them to function as optical modulators. | A hydrazone organic compound was used to achieve a 922 fs soliton mode-locked pulse in an erbium-doped fiber laser. | rsc.org |

| Solar Cells / Optoelectronics | Metal-to-Ligand Charge-Transfer (MLCT) properties of metal complexes enable light absorption and electron transfer, which are key processes in solar cells and other optoelectronic devices. | Ruthenium(II) complexes are investigated for use in dye-sensitized solar cells (DSSCs) due to their MLCT characteristics. | stjohns.edu |

Crystallographic Studies and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific structure for 3,4-Dimethoxybenzohydrazide is not available, the analysis of its isomer, 3,5-Dimethoxybenzohydrazide, offers a valuable model for its crystallographic features.

The crystal structure of the closely related isomer, 3,5-Dimethoxybenzohydrazide, has been determined through single-crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the triclinic system with the space group Pī researchgate.net. The unit cell contains two independent molecules in the asymmetric unit, indicating subtle differences in their conformations and packing environments researchgate.net. This type of detailed structural information is foundational to understanding the solid-state properties of the compound.

Table 1: Crystallographic Data for 3,5-Dimethoxybenzohydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₂N₂O₃ |

| Formula Weight | 196.21 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.705(3) |

| b (Å) | 10.082(3) |

| c (Å) | 10.981(3) |

| α (°) | 104.222(2) |

| β (°) | 90.735(3) |

| γ (°) | 90.916(3) |

| Volume (ų) | 933.9(5) |

| Z | 4 |

Data sourced from Liu, H.-Y., et al. (2006). researchgate.net

The crystal packing of benzohydrazide (B10538) derivatives is dominated by hydrogen bonding. In the crystal structure of 3,5-Dimethoxybenzohydrazide, the molecules are linked by a network of intermolecular N—H···O and C—H···O hydrogen bonds, which form layered structures researchgate.net. The hydrazide group's N-H protons act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can serve as acceptors, leading to robust, extended networks that stabilize the crystal lattice smolecule.comresearchgate.net. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. For instance, in the crystal structure of 3-hydroxy-4-methoxybenzohydrazide, intermolecular N—H···N, N—H···O, and O—H···O hydrogen bonds link the molecules, highlighting the versatility of the hydrazide moiety in forming stable crystal structures researchgate.net.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a key analytical technique used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine unit-cell parameters.

Although specific PXRD patterns for this compound are not widely reported in the literature, its synthesis consistently yields a product described as a crystalline solid nih.gov. The formation of a solid with a defined melting point is a strong indicator of its crystalline nature. PXRD would be the standard method to confirm the bulk purity and crystallinity of the synthesized material, with sharp peaks in the diffractogram being characteristic of a well-ordered crystalline lattice.

Crystal Engineering Principles Applied to Derivatives

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize new crystalline solids with desired properties. This compound is an excellent building block (synthon) for crystal engineering because its hydrazide group can be reliably used to form predictable hydrogen-bonded assemblies.

A common strategy involves the condensation of the hydrazide with various aldehydes to form N'-benzylidenehydrazide derivatives. This modification allows for the systematic tuning of crystal packing and properties. For example, the derivative N′-(3,4-Dimethoxybenzylidene)benzohydrazide, formed from benzoylhydrazine and 3,4-dimethoxybenzaldehyde, demonstrates how these principles are applied nih.govresearchgate.net. In its crystal structure, molecules are linked by strong intermolecular N—H···O hydrogen bonds, creating chains that run along the c-axis. These primary interactions are further supported by weaker C—H···O contacts, resulting in a stable three-dimensional architecture nih.govresearchgate.net. By changing the substituents on the aldehyde, researchers can systematically alter the intermolecular interactions, thereby controlling the resulting crystal structure and its material properties.

Table 2: Crystallographic Data for N′-(3,4-Dimethoxybenzylidene)benzohydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₆N₂O₃ |

| Formula Weight | 284.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.612(3) |

| b (Å) | 11.291(2) |

| c (Å) | 9.892(2) |

| β (°) | 95.46(3) |

| Volume (ų) | 1402.3(5) |

| Z | 4 |

Data sourced from Hashemian, S., et al. (2011). nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dimethoxybenzohydrazide |

| N′-(3,4-Dimethoxybenzylidene)benzohydrazide |

| 3-hydroxy-4-methoxybenzohydrazide |

| 3,4-dimethoxybenzaldehyde |

Design of Functional Molecular Solids

The design of functional molecular solids relies on the principles of crystal engineering, which seeks to control the assembly of molecules in the solid state to achieve desired physical and chemical properties. While specific studies focusing exclusively on the use of this compound in the design of functional molecular solids are not extensively documented, the well-understood chemistry of benzohydrazides provides a strong basis for its potential in this field. The primary intermolecular interactions that can be exploited are hydrogen bonds and, to a lesser extent, π-π stacking interactions involving the aromatic rings. smolecule.com

The hydrazide functional group (-CONHNH₂) is a robust synthon for the formation of predictable hydrogen-bonding networks. The N-H protons are effective hydrogen bond donors, while the carbonyl oxygen and the terminal amino nitrogen are effective acceptors. smolecule.com This allows for the formation of extended one-, two-, or three-dimensional supramolecular architectures. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring can influence the crystal packing through steric effects and weak C-H···O interactions, thus providing a means to fine-tune the resulting solid-state structure.

Derivatives of this compound have been synthesized and their crystal structures have been elucidated, providing insight into the supramolecular chemistry of this class of compounds. For instance, Schiff base derivatives formed by the condensation of this compound with various aldehydes are a well-studied class of compounds. The crystal structures of these derivatives are often stabilized by a network of intermolecular hydrogen bonds.

A notable example is N′-(3,4-Dimethoxybenzylidene)benzohydrazide, a Schiff base compound derived from a related benzohydrazide. Its crystal structure reveals chains of molecules linked by intermolecular N—H⋯O hydrogen bonds. nih.gov Further stabilization is achieved through weak C—H⋯O contacts. nih.gov The planarity and orientation of the aromatic rings are also key features of the crystal packing. In a similar vein, the crystal structure of (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide shows that molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further consolidated by weaker C—H⋯O interactions. nih.gov

These examples demonstrate the potential of the 3,4-dimethoxyphenyl and hydrazide moieties to serve as building blocks in the construction of ordered solid-state materials. By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to design a wide range of multi-component molecular crystals, or co-crystals, with tailored properties.

Table 1: Crystallographic Data for Selected Derivatives of Benzohydrazide

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N′-(3,4-Dimethoxybenzylidene)benzohydrazide | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O | nih.gov |

| (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O | nih.gov |

| 3-Hydroxy-4-methoxybenzohydrazide | Monoclinic | P2₁/c | N—H⋯N, N—H⋯O, O—H⋯O | researchgate.net |

Impact on Crystal Reactivity and Stability

The arrangement of molecules in the crystal lattice has a profound impact on the chemical reactivity and physical stability of a solid. For this compound, the network of hydrogen bonds established by the hydrazide group is expected to be a major determinant of its thermal stability. Strong and extensive hydrogen bonding networks generally lead to higher melting points and greater thermal stability, as more energy is required to disrupt the crystal lattice. smolecule.com The melting point of a crystalline solid is a direct reflection of the strength of its intermolecular interactions. smolecule.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is another critical aspect of solid-state chemistry that can significantly affect reactivity and stability. Different polymorphs of the same compound can exhibit different melting points, solubilities, and chemical reactivities due to variations in their crystal packing and intermolecular interactions. mdpi.com The conformational flexibility of the hydrazide group and the potential for different hydrogen-bonding motifs suggest that this compound could exhibit polymorphism. The existence of different polymorphs can be influenced by crystallization conditions such as the choice of solvent and the temperature. mdpi.com

The reactivity of a molecule in the solid state is often dictated by the proximity and orientation of reactive centers in the crystal lattice. For this compound, potential solid-state reactions could include photodimerization or other photochemical transformations if the crystal packing allows for the appropriate alignment of molecules. However, without specific experimental studies on the solid-state reactivity of this compound, such discussions remain speculative. The stability of the crystal structure, reinforced by hydrogen bonds, would likely play a role in either facilitating or inhibiting solid-state reactions.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 3,4-Dimethoxybenzohydrazide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 6.8 and 7.8 ppm. The exact chemical shifts and coupling constants are influenced by the positions of the methoxy (B1213986) and hydrazide substituents.

The two methoxy groups (-OCH₃) give rise to sharp singlet peaks, usually found in the range of δ 3.8 to 4.0 ppm. The integration of these signals corresponds to six protons. The protons of the hydrazide functional group (-CONHNH₂) produce characteristic signals. The -NH proton often appears as a broad singlet further downfield, typically above δ 9.0 ppm, while the -NH₂ protons can be observed as a broader singlet at a slightly more upfield position. The chemical shifts of these N-H protons can be highly variable and are sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.8 | Multiplet |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet |

| Hydrazide (-CONH-) | > 9.0 | Broad Singlet |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The carbonyl carbon (C=O) of the hydrazide group is typically observed as a weak signal in the downfield region of the spectrum, usually between δ 165 and 175 ppm.

The aromatic carbons show a series of signals in the range of approximately δ 110 to 150 ppm. The carbons directly attached to the oxygen atoms of the methoxy groups (C3 and C4) are deshielded and appear at the lower end of this range, while the other aromatic carbons resonate at slightly higher fields. The carbon of the methoxy groups (-OCH₃) appears as a distinct signal in the upfield region, typically around δ 55-56 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H & C-C | 110 - 130 |

2D NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure of this compound.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the signals of the aromatic C-H groups and the methoxy carbons to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the methoxy and hydrazide groups, by observing their correlations with nearby protons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the methoxy and aromatic CH carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the methoxy protons and adjacent aromatic protons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the hydrazide group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong and prominent absorption, usually observed in the range of 1630-1680 cm⁻¹.

The C-H stretching vibrations of the aromatic ring are typically seen as a group of weaker bands just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups can be identified by strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazide) | 3200 - 3400 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.